Dysprosium ethyl sulfate
Description
Significance of Lanthanide Complexes in Quantum Systems and Advanced Materials
Lanthanide complexes are of paramount importance in the fields of quantum information science and advanced materials due to the unique characteristics of the lanthanide ions they contain. numberanalytics.comresearchgate.net These elements possess a partially filled 4f electron subshell, which is shielded by the outer 5s and 5p electrons. This shielding results in very sharp and well-defined electronic transitions, akin to those of free ions, making them ideal candidates for applications in lasers, lighting, and displays.
Furthermore, the large number of unpaired 4f electrons in many lanthanide ions, coupled with strong spin-orbit coupling, gives rise to significant magnetic moments and large magnetic anisotropy. numberanalytics.com These properties are crucial for the design of single-molecule magnets (SMMs), which are individual molecules that can exhibit classical magnetic behavior at low temperatures. researchgate.net SMMs have potential applications in high-density information storage and quantum computing. researchgate.net The rich energy level structure of lanthanide ions also makes them promising candidates for the realization of qubits, the fundamental units of quantum information. researchgate.netyoutube.com Researchers are exploring the use of lanthanide complexes to build quantum gates and develop new platforms for quantum simulation and precision measurements. numberanalytics.com
Historical Trajectory of Academic Inquiry into Dysprosium Ethyl Sulfate (B86663)
Academic inquiry into dysprosium ethyl sulfate, with the chemical formula Dy(C₂H₅SO₄)₃, has a long and storied history, particularly in the context of understanding its magnetic and thermal properties at low temperatures. lookchem.comnih.gov Early investigations in the mid-20th century focused on its paramagnetic behavior and the influence of the crystal electric field on the energy levels of the dysprosium ion. The ethyl sulfate salts of the rare earths, including the dysprosium salt, were extensively studied because they form a series of isomorphous crystals, allowing for systematic investigations of the properties of the lanthanide ions.
Pioneering work in the 1950s and 1960s involved measurements of magnetic susceptibility and specific heat at cryogenic temperatures. researchgate.net These studies were crucial in developing and testing the crystal field theory for rare-earth ions. researchgate.net It was discovered that this compound exhibits significant magnetic anisotropy, with a very large g-value along the c-axis and a g-value close to zero perpendicular to it. wiley.comscite.airoyalsocietypublishing.org This makes it an excellent approximation of the Ising model, a fundamental model in statistical mechanics used to describe ferromagnetism. scite.airoyalsocietypublishing.org
Further research delved into the spin-lattice relaxation phenomena and the magnetic dipole interactions within the crystal. scite.airoyalsocietypublishing.orgcapes.gov.brroyalsocietypublishing.org These investigations revealed that the ferromagnetism observed below its Curie temperature of 0.13 K is almost entirely due to magnetic dipole interactions. scite.airoyalsocietypublishing.org The compound's behavior, including the formation of long, thin magnetic domains, has been a subject of detailed theoretical and experimental analysis. scite.airoyalsocietypublishing.org Paramagnetic resonance studies have also been instrumental in probing the electronic ground state and the interactions between the dysprosium ions. capes.gov.braps.orgresearchgate.net
Scope and Research Imperatives for this compound Studies
The scope of research on this compound continues to be highly relevant, driven by its potential applications in quantum technologies and the need for a deeper understanding of its complex magnetic behavior. Current and future research imperatives for this compound studies include:
Quantum Coherence and Dynamics: A primary focus is on understanding and controlling the quantum coherence of the electronic spin states in this compound. Investigating the mechanisms of decoherence, such as spin-phonon and spin-spin interactions, is crucial for its potential use as a qubit. acs.org
Single-Molecule Magnet Behavior: While this compound is a bulk magnet, the principles governing its magnetic anisotropy are highly relevant to the design of new single-molecule magnets (SMMs). researchgate.netresearchgate.net Further studies on diluted samples of this compound in non-magnetic host lattices can provide valuable insights into the behavior of individual dysprosium ions.
Quantum Tunneling of Magnetization: A key phenomenon in SMMs is quantum tunneling of magnetization (QTM), where the magnetization can reverse its direction by tunneling through an energy barrier. nih.gov Detailed studies of QTM in this compound can help in understanding and potentially controlling this quantum effect, which is a major obstacle for the development of high-temperature SMMs. nih.gov
Advanced Spectroscopic Characterization: The application of modern high-frequency and high-field electron paramagnetic resonance (EPR) spectroscopy, coupled with advanced computational modeling, can provide a more precise determination of the crystal field parameters and the electronic structure of this compound. acs.org
Synthesis of Analogs and Derivatives: The synthesis of new compounds with similar structures to this compound, but with modified ligands or counter-ions, offers a pathway to tune its magnetic properties. researchgate.net This synthetic approach can lead to materials with enhanced performance for specific applications.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1118-05-4 |
|---|---|
Molecular Formula |
C6H15DyO12S3 |
Molecular Weight |
537.854 |
IUPAC Name |
dysprosium(3+);ethyl sulfate |
InChI |
InChI=1S/3C2H6O4S.Dy/c3*1-2-6-7(3,4)5;/h3*2H2,1H3,(H,3,4,5);/q;;;+3/p-3 |
InChI Key |
VTLNMKBUEUTWFW-UHFFFAOYSA-K |
SMILES |
CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].[Dy+3] |
Synonyms |
DYSPROSIUM ETHYLSULFATE |
Origin of Product |
United States |
Crystallographic Investigations and Structural Determinants of Electronic Behavior
Crystal Structure Analysis and Rare Earth Ion Arrangement in Ethyl Sulfate (B86663) Lattice
The rare earth ethyl sulfates, including the dysprosium variant, crystallize in a hexagonal structure. publish.csiro.au This class of compounds, with the general formula RE(H₂O)₉₃, has been a subject of intense investigation for decades due to its interesting magnetic properties at low temperatures. ias.ac.inescholarship.org The crystal lattice consists of columns of rare earth ions arranged along the c-axis. publish.csiro.aujps.or.jp
Within this structure, each rare earth ion is magnetically identical, which simplifies the analysis of its magnetic behavior. publish.csiro.au The arrangement of the dysprosium ions in the ethyl sulfate lattice is such that the dominant interactions at low temperatures are magnetic dipole interactions. jps.or.jproyalsocietypublishing.org The distances between the ions are significant, which means that exchange interactions, another common form of magnetic coupling, are comparatively weak. jps.or.jp This makes dysprosium ethyl sulfate an almost ideal system for studying the effects of dipolar interactions in a crystalline solid. jps.or.jp The specific arrangement of the Dy³⁺ ions leads to ferromagnetic ordering along the c-axis at a Curie temperature of approximately 0.13 K. publish.csiro.aujps.or.jp
The structure features nonahydrated rare-earth cations, [RE(H₂O)₉]³⁺, where the central metal ion is surrounded by nine water molecules. acs.org These hydrated cations exhibit a tricapped trigonal prismatic (TTP) coordination geometry. acs.org The ethyl sulfate anions are located between these complex cations.
Interactive Table: Structural Information for Rare Earth Ethyl Sulfates
| Property | Value | Reference |
| Crystal System | Hexagonal | publish.csiro.au |
| Point Symmetry (approx.) | C₃ₕ | publish.csiro.auacs.org |
| Coordination Geometry | Tricapped Trigonal Prismatic (TTP) | acs.org |
| Dominant Interaction | Magnetic Dipole | jps.or.jproyalsocietypublishing.org |
| Ferromagnetic Ordering Temp. | ~0.13 K | publish.csiro.aujps.or.jp |
Influence of Ligand Field Symmetry (C₃ₕ and Deviations) on Electronic States
The local environment of the Dy³⁺ ion in the ethyl sulfate lattice is characterized by a ligand field with C₃ₕ symmetry. publish.csiro.auresearchgate.netroyalsocietypublishing.org This symmetry plays a crucial role in determining the electronic energy levels of the dysprosium ion. The crystalline electric field, generated by the surrounding ligands (in this case, the nine water molecules), lifts the degeneracy of the free-ion energy levels, a phenomenon known as Stark splitting. aps.org
The C₃ₕ symmetry dictates the specific form of the crystal field potential, which can be described by a set of crystal field parameters (V₂₀, V₄₀, V₆₀, and V₆₆). researchgate.net These parameters have been determined by fitting experimental data from magnetic resonance and susceptibility measurements. researchgate.net It has been found that V₂₀ is particularly large, which has significant implications for the electronic structure. researchgate.net
The crystal field splits the ground state of the Dy³⁺ ion (⁶H₁₅/₂) into a series of Kramers doublets. researchgate.netresearchgate.net The nature of these electronic states is highly sensitive to the ligand field symmetry.
Correlation of Crystallographic Parameters with Magnetic Anisotropy
The crystallographic structure of this compound is directly responsible for its pronounced magnetic anisotropy. royalsocietypublishing.orgresearchgate.net Magnetic anisotropy refers to the dependence of a material's magnetic properties on the direction of an applied magnetic field. In this compound, the magnetic moments of the Dy³⁺ ions strongly prefer to align along the crystallographic c-axis. publish.csiro.aujps.or.jp
This extreme anisotropy is a consequence of the crystal field splitting of the ground state. The lowest-lying Kramers doublet has spectroscopic splitting factors of g∥ ≈ 10.8 and g⊥ = 0. royalsocietypublishing.org The g-factor is a measure of the magnetic moment of the ion. The fact that g⊥ is zero means that the magnetic moment has no component perpendicular to the c-axis, effectively behaving like an Ising system where the magnetic moments can only point "up" or "down" along a single axis. jps.or.jp
This high degree of anisotropy is a direct result of the C₃ₕ ligand field symmetry and the specific values of the crystal field parameters. researchgate.net The large V₂₀ term, in particular, contributes significantly to the stabilization of the ground doublet with its highly anisotropic magnetic properties. researchgate.net The correlation between the crystallographic parameters and magnetic anisotropy has been extensively studied through magnetization measurements, which confirm the single-ion anisotropy model. aps.org
Interactive Table: Magnetic Anisotropy Parameters for this compound
| Parameter | Value | Significance | Reference |
| g∥ | ~10.8 | g-factor parallel to the c-axis | royalsocietypublishing.org |
| g⊥ | 0 | g-factor perpendicular to the c-axis | royalsocietypublishing.org |
| Anisotropy Type | Extreme (Ising-like) | Moments align only along the c-axis | jps.or.jp |
Dysprosium(III) Coordination Environment in Ethyl Sulfate Complexes
The dysprosium(III) ion in this compound is part of a complex cation, [Dy(H₂O)₉]³⁺. acs.org The coordination environment of the Dy³⁺ ion is therefore defined by nine water molecules. These water molecules are arranged in a tricapped trigonal prismatic (TTP) geometry. acs.org This coordination polyhedron consists of two parallel triangular faces and three rectangular faces, with a water molecule capping each of the rectangular faces.
The Dy-O bond distances within this coordination sphere have been determined through crystallographic studies of isostructural rare-earth ethyl sulfates. In the case of Y(H₂O)₉₃, which is often used as a host for dysprosium, the six prism water molecules are at a distance of 2.37 Å from the central ion, while the three capping water molecules are slightly further away at 2.52 Å. acs.org
This nine-coordinate environment is common for larger lanthanide ions. The nature of the ligands and their geometric arrangement creates the specific C₃ₕ ligand field symmetry that dictates the electronic and magnetic properties of the compound. acs.orgresearchgate.net The electrostatic interactions between the positively charged Dy³⁺ ion and the negatively charged poles of the water molecules (the oxygen atoms) are the primary source of the crystal field splitting. researchgate.net The stability of this coordination environment is a key factor in the formation of the well-defined crystal structure of this compound. The choice of ligand and the resulting coordination geometry are crucial in designing f-element complexes with specific magnetic properties, such as slow magnetic relaxation. escholarship.org
Quantum Phenomena and Magnetic Anisotropy
Fundamental Principles of Dysprosium(III) Magnetism in Ethyl Sulfate (B86663) Systems
The magnetic properties of dysprosium ethyl sulfate are fundamentally dictated by the electronic structure of the trivalent dysprosium ion (Dy³⁺) and its interaction with the crystalline electric field generated by the surrounding ligands.
The magnetic behavior of the Dy³⁺ ion originates from its unfilled 4f electron shell. The ground state electronic configuration of a neutral dysprosium atom is [Xe] 4f¹⁰6s². webelements.comshef.ac.ukrsc.orgschoolmykids.comknowledgedoor.com For the trivalent ion, Dy³⁺, the electron configuration becomes [Xe] 4f⁹. The ground state of the free Dy³⁺ ion is described by the term symbol ⁶H₁₅/₂, indicating a total orbital angular momentum L=5, a total spin angular momentum S=5/2, and a total angular momentum J=15/2.
In the presence of an external magnetic field, the interaction of the electron's magnetic moment with the field is described by the spectroscopic splitting factor, or g-tensor. In this compound, this g-tensor exhibits extreme anisotropy. scite.airoyalsocietypublishing.org This means that the magnetic response of the ion is highly dependent on the orientation of the magnetic field with respect to the crystal axes. Experimental measurements have determined the principal values of the g-tensor to be:
g₁ (parallel to the crystal c-axis): 10.8 scite.airoyalsocietypublishing.org
g⟂ (perpendicular to the crystal c-axis): 0 scite.airoyalsocietypublishing.org
This profound anisotropy, where the magnetic moment is effectively confined to the crystallographic c-axis, is a direct consequence of the electronic structure of the Dy³⁺ ion and the symmetry of the crystal field. royalsocietypublishing.orgscite.ai The large value of g₁ indicates a strong magnetic moment along the c-axis, while the near-zero value of g⟂ signifies a negligible magnetic response in the perpendicular plane. This extreme anisotropy is a key factor in the approximation of this compound to an Ising model system. scite.airoyalsocietypublishing.orgroyalsocietypublishing.org
| Parameter | Value | Reference |
|---|---|---|
| g₁ (parallel to c-axis) | 10.8 | scite.airoyalsocietypublishing.org |
| g⟂ (perpendicular to c-axis) | 0 | scite.airoyalsocietypublishing.org |
The Dy³⁺ ion in this compound is situated in a crystal field of C₃ₕ symmetry. aps.org This local symmetry, created by the arrangement of surrounding water molecules and ethyl sulfate groups, lifts the degeneracy of the free-ion energy levels. According to Kramers' theorem, for a system with an odd number of electrons like Dy³⁺ (4f⁹), the energy levels in the absence of a magnetic field must be at least doubly degenerate. These degenerate pairs are known as Kramers doublets.
The crystal field in this compound splits the ⁶H₁₅/₂ ground state multiplet of the Dy³⁺ ion into a series of eight Kramers doublets. The ground state is a doubly degenerate level, which is responsible for the magnetic properties at very low temperatures. scite.airoyalsocietypublishing.org The first excited Kramers doublet is separated from the ground state by a relatively small energy gap. Experimental data from specific heat and magnetic susceptibility measurements indicate that this first excited state lies at an energy of approximately (23 ± 3) k, where k is the Boltzmann constant. scite.airoyalsocietypublishing.org At temperatures below about 3 K, the thermal energy is insufficient to populate this excited state, and the magnetic behavior is dominated by the ground Kramers doublet. scite.ai The four crystalline field parameters for the Dy³⁺ ion in the ethyl sulfate have been fitted to experimental data to describe the known energy levels. researchgate.net
Magnetic Ordering and Phase Transitions at Ultralow Temperatures
At sufficiently low temperatures, the interactions between the magnetic moments of the Dy³⁺ ions lead to a magnetically ordered state. In the case of this compound, this ordering is ferromagnetic.
This compound undergoes a phase transition to a ferromagnetic state at a very low temperature. The critical temperature for this transition, known as the Curie temperature (T_C), has been experimentally determined to be approximately 0.13 ± 0.01 K. royalsocietypublishing.orgroyalsocietypublishing.orgscite.ai Below this temperature, the magnetic moments of the Dy³⁺ ions align spontaneously in the same direction, resulting in a net magnetic moment for the crystal.
The primary driving force behind the ferromagnetic ordering in this compound is the magnetic dipole-dipole interaction between the Dy³⁺ ions. scite.airoyalsocietypublishing.orgroyalsocietypublishing.orgscite.aiaps.org This interaction is a classical electromagnetic coupling between the magnetic moments of the ions. The strength and nature of this interaction are directly dependent on the magnitude of the magnetic moments and the distances and orientations between them within the crystal lattice. Studies have shown that other potential interaction mechanisms, such as exchange interactions, have a negligible effect on the magnetic properties of this compound at these low temperatures. scite.airoyalsocietypublishing.org The predominance of the well-understood dipolar interaction makes this compound a valuable system for theoretical modeling. aps.org
Due to the extreme anisotropy of the g-tensor, with g⟂ ≈ 0, the magnetic moments of the Dy³⁺ ions are effectively constrained to point either "up" or "down" along the crystallographic c-axis. scite.airoyalsocietypublishing.orgroyalsocietypublishing.orgroyalsocietypublishing.orgscite.ai This two-state nature of the magnetic moments makes this compound an excellent physical realization of the theoretical Ising model. scite.airoyalsocietypublishing.orgroyalsocietypublishing.orgroyalsocietypublishing.orgscite.aiaps.orgaip.org The Ising model is a fundamental model in statistical mechanics that describes interacting spins which can only be in one of two states. The close approximation of this compound to this model allows for detailed comparisons between theoretical predictions and experimental observations of its magnetic and thermal properties, particularly in the vicinity of the phase transition. royalsocietypublishing.org
Magnetic Relaxation Dynamics
The study of magnetic relaxation dynamics in this compound (DyES) provides profound insights into the quantum mechanical behavior of this compound. The processes governing how the magnetic spins return to thermal equilibrium after a perturbation are complex and influenced by a variety of factors including temperature, applied magnetic field, and intrinsic interactions within the crystal lattice.
Spin-Lattice Relaxation Mechanisms: Direct, Raman, and Orbach Processes
Spin-lattice relaxation describes the mechanism by which the spin system loses energy to the crystal lattice, characterized by the spin-lattice relaxation time, T1. wikipedia.org In this compound, three primary mechanisms govern this process: the Direct, Raman, and Orbach processes, each dominating in different temperature and magnetic field regimes. jps.or.jpresearchgate.net
The Direct process involves the emission or absorption of a single phonon with an energy corresponding to the spin transition energy. This one-phonon process is most significant at very low temperatures. jps.or.jp In DyES, the relaxation time for the direct process is inversely proportional to the temperature (T1 ∝ T⁻¹) and exhibits a strong dependence on the strength and orientation of the applied magnetic field. jps.or.jp Theoretical and experimental studies have shown that the relaxation time for this process is highly anisotropic, being most efficient when the magnetic field is applied at an angle of π/4 to the crystal's c-axis. jps.or.jp
The Raman process is a two-phonon mechanism where a phonon is scattered inelastically by a spin, resulting in a spin flip. This process becomes more significant at higher temperatures than the direct process. The relaxation time for the Raman process typically follows a strong power-law dependence on temperature, often T1 ∝ T⁻⁹ for non-Kramers ions, though this is not expected to be a dominant mechanism in DyES at low temperatures. jps.or.jp
The Orbach process is a resonant two-phonon process that involves a real intermediate excited electronic state of the Dy³⁺ ion. nih.gov A spin in the ground state doublet absorbs a phonon to get excited to a higher energy level, and then emits a phonon of a different energy to return to the other level of the ground state doublet. This process is highly effective when the thermal energy is comparable to the energy of the first excited state. The relaxation time for the Orbach process exhibits an exponential dependence on temperature, given by T1 ∝ exp(Δ/k_B T), where Δ is the energy of the first excited state. jps.or.jp In this compound, the first excited state is at an energy of approximately 23.1 K (16.0 cm⁻¹), and the Orbach process is the predominant relaxation mechanism in the liquid helium range when the magnetic field is parallel to the crystal axis. jps.or.jp Mössbauer spectroscopy studies have confirmed the exponential temperature dependence of the relaxation times associated with the Orbach process in this compound. aps.org
The interplay of these mechanisms is evident in the temperature dependence of the spin-lattice relaxation time. At higher temperatures within the helium range, the exponential dependence of the Orbach process is observed. As the temperature is lowered, the direct process becomes more prominent, leading to a transition in the dominant relaxation mechanism. jps.or.jp
| Relaxation Process | Phonon Interaction | Temperature Dependence of Relaxation Rate (1/T1) | Key Characteristics in DyES |
|---|---|---|---|
| Direct Process | One-phonon | ∝ T | Dominant at very low temperatures; highly anisotropic with respect to magnetic field direction. jps.or.jp |
| Raman Process | Two-phonon (inelastic scattering) | ∝ T⁹ (for non-Kramers ions) | Generally less significant in DyES at low temperatures compared to Direct and Orbach processes. jps.or.jp |
| Orbach Process | Two-phonon (resonant) | ∝ exp(-Δ/k_B T) | Predominant mechanism in the liquid helium range, involving the first excited crystal field level at ~23.1 K. jps.or.jp |
Spin-Spin Interactions and Their Contribution to Relaxation
In addition to the interaction of spins with the lattice, interactions between the magnetic spins themselves, known as spin-spin interactions, also play a crucial role in the relaxation dynamics. These interactions are characterized by the spin-spin relaxation time, T2. researchgate.net In this compound, the ferromagnetism observed below its Curie temperature of 0.13 K is primarily due to magnetic dipole interactions. royalsocietypublishing.org
Quantum Tunneling of Magnetization (QTM) and Domain Wall Dynamics
Quantum Tunneling of Magnetization (QTM) is a phenomenon where the magnetization of a material can change its orientation by tunneling through an energy barrier, a process forbidden by classical physics. nih.gov This quantum effect is particularly relevant in single-molecule magnets and other systems with significant magnetic anisotropy, and it can significantly influence the magnetic relaxation at very low temperatures. aps.orgaps.org While QTM is a well-known relaxation pathway, its direct and detailed experimental verification in this compound is not as extensively documented as in some other dysprosium-based single-molecule magnets. nih.gov However, the underlying physics of Dy³⁺ ions with strong uniaxial anisotropy suggests its potential role. aps.org
Below its Curie temperature, this compound enters a ferromagnetic state and is dominated by the formation of magnetic domains. royalsocietypublishing.org The boundaries between these domains are known as domain walls. The motion of these domain walls is a key aspect of the magnetic dynamics in the ordered state. arxiv.orgnih.govarxiv.org Measurements of the initial susceptibility at low frequencies have revealed marked relaxation effects that are interpreted in terms of both domain wall motion and single spin reversals. royalsocietypublishing.org
Field and Temperature Dependence of Relaxation Times
The relaxation times in this compound are strongly dependent on both the applied magnetic field and the temperature. This dependence is a direct consequence of the interplay between the different relaxation mechanisms.
Temperature Dependence: As discussed, the dominant relaxation mechanism changes with temperature. In the liquid helium range, the relaxation time T1 follows an exponential dependence on 1/T, characteristic of the Orbach process: T1 ∝ exp(23/T). jps.or.jp As the temperature is lowered, this process becomes less effective, and the direct process, with T1 ∝ 1/T, takes over. jps.or.jp This transition is clearly observable experimentally. jps.or.jp
Field Dependence: The spin-lattice relaxation time also shows a significant dependence on the magnetic field strength. For the direct process, the relaxation time is inversely proportional to the fourth power of the magnetic field (T1 ∝ H⁻⁴) in some theoretical treatments. jps.or.jp However, experimental results have shown a more complex relationship. In low fields, the relaxation behavior can differ from that in high fields. jps.or.jp For instance, in fields above 600 oersted, an abrupt change in the temperature dependence of T1 has been observed, marking the transition to the direct process becoming dominant. jps.or.jp The relaxation time becomes shorter as the field is increased in this regime. jps.or.jp The precise field dependence can be influenced by factors such as dipolar interactions between the Dy³⁺ ions. aps.org
A combined expression for the relaxation rate (1/T1) that accounts for both the Orbach and Direct processes has been shown to fit experimental data well under certain conditions (H=1,110 oersted and θ=π/4): 1/T1 = 1.8 x 10⁶ exp(-23/T) + 4.25T. jps.or.jp This equation encapsulates the transition from the exponential temperature dependence of the Orbach process at higher temperatures to the linear temperature dependence of the direct process at lower temperatures. jps.or.jp
| Condition | Dominant Process | Temperature Dependence | Field Dependence | Reference |
|---|---|---|---|---|
| High Temperature (Helium Range, H || c-axis) | Orbach | T1 ∝ exp(23/T) | - | jps.or.jp |
| Low Temperature (High Fields, H at π/4 to c-axis) | Direct | T1 ∝ T⁻¹ | T1 decreases with increasing H | jps.or.jp |
| H > 600 Oe (H at π/4 to c-axis) | Transition to Direct Process | Linear dependence of T1 on 1/T at lowest temperatures | T1 becomes shorter as field increases | jps.or.jp |
Advanced Spectroscopic Characterization
Far-Infrared Spectroscopy for Stark and Zeeman Splittings
Far-infrared spectroscopy has proven to be a powerful tool for the direct observation of energy level splittings in the ground state of the Dy³⁺ ion in dysprosium ethyl sulfate (B86663). aps.org These splittings arise from the interaction of the ion's electrons with the crystal's internal electric field (Stark effect) and with external magnetic fields (Zeeman effect).
Using techniques like far-infrared interferometric spectrometry, researchers have directly observed transitions between the Stark- and Zeeman-split levels of the ground J manifold. aps.orgresearchgate.net Studies have shown that the first excited state of the Dy³⁺ ion is located at an energy of approximately 23 k (where k is the Boltzmann constant), a value that is consistent across various experimental methods. royalsocietypublishing.org The intensities of these observed far-infrared transitions have been investigated and are identified as being primarily magnetic-dipole in nature. aps.org However, notable discrepancies between calculated and observed splittings and line intensities have been reported. These differences are hypothesized to stem from interactions between the electronic states of the dysprosium ion and the lattice vibrations (phonons) within the ethyl sulfate crystal. aps.org
Paramagnetic Resonance (EPR) Investigations
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), provides detailed insights into the magnetic properties of the Dy³⁺ ion in the ethyl sulfate host lattice. researchgate.net Although theoretical crystal-field considerations for the C₃h symmetry of the ethyl sulfate predict that no resonance should be expected, a weak absorption has been observed in both dysprosium ethyl sulfate (DyES) and in yttrium ethyl sulfate doped with dysprosium. researchgate.net
EPR studies are crucial for determining the spectroscopic splitting factors, or g-values, which characterize the interaction of the ion's magnetic moment with an external magnetic field. For this compound, the g-tensor is found to be extremely anisotropic. royalsocietypublishing.org This anisotropy is a direct consequence of the crystal field quenching the orbital angular momentum.
Measurements from magnetic susceptibility and specific heat data, corroborated by EPR results, have established the g-values for the doubly degenerate ground state. royalsocietypublishing.org The interaction between nearest-neighbor Dy³⁺ ions in the ethyl sulfate lattice has been identified as being primarily dipolar. researchgate.netresearchgate.net
Table 1: Spectroscopic Splitting Factors (g-values) for this compound
| Parameter | Value | Reference |
|---|---|---|
| g₁₁ (g-parallel) | 10.8 | royalsocietypublishing.org |
| g⊥ (g-perpendicular) | 0 | royalsocietypublishing.org |
| g₁₁ (from resonance) | 10.90 | researchgate.net |
This interactive table summarizes the reported g-values for this compound, highlighting the compound's significant magnetic anisotropy.
The EPR spectrum of this compound exhibits significant temperature dependence. As the temperature is lowered below 1°K, the resonance spectrum displays unusual behavior, splitting into a complex pattern of overlapping lines. researchgate.netresearchgate.net This phenomenon is attributed to the strong magnetic dipole-dipole coupling between the Dy³⁺ ions. royalsocietypublishing.org At these low temperatures, the substance's properties are expected to closely resemble those of a classical Ising model, a direct result of the extreme anisotropy of the g-tensor (g⊥ ≈ 0) which confines the magnetic moments to align along the crystal's c-axis. royalsocietypublishing.orgjps.or.jp The substance undergoes a transition to a ferromagnetic state at a Curie temperature of approximately 0.13 K, driven almost entirely by these magnetic dipole interactions. royalsocietypublishing.orgpublish.csiro.au
Optical Absorption and Luminescence Spectroscopy
Optical spectroscopy techniques are fundamental in mapping the electronic energy levels of the Dy³⁺ ion, which are governed by intra-configurational f-f transitions and their interaction with the host lattice.
The absorption and luminescence spectra of this compound are characterized by sharp lines corresponding to electronic transitions within the 4f shell of the Dy³⁺ ion. researchgate.net These transitions, such as those from the ⁶H₁₅/₂ ground state to various excited states, are formally forbidden by the Laporte rule but become partially allowed due to the influence of the crystal field from the surrounding ligands, which lacks a center of inversion. nih.govrsc.org The ligand field, created by the ethyl sulfate groups, perturbs the energy levels of the free Dy³⁺ ion, causing them to split. This splitting is a key aspect of the ligand field effect. rsc.org High-resolution luminescence spectroscopy, in particular, can reveal the fine structure of the energy levels, which is crucial for understanding the magnetic anisotropy of the molecule. nih.gov
The observed splittings in the optical spectra can be quantitatively described using a crystal field model. This model employs a set of crystal field parameters (CFPs) that are fitted to the experimental energy levels. For the Dy³⁺ ion in the C₃h symmetry of the ethyl sulfate crystal, four parameters (V₂⁰, V₄⁰, V₆⁰, and V₆⁶) are used. researchgate.net These parameters have been determined by fitting them to the known level splittings and g-values at various temperatures, such as 4.2 K and 58 K. researchgate.netresearchgate.net The analysis of the ⁶H₁₁/₂ and the ground ⁶H₁₅/₂ levels has been performed, and the resulting splittings and g-values show good agreement with theoretical calculations. aip.org It has been noted that the V₂⁰ parameter is particularly large, a finding that is in disagreement with earlier extrapolation models but consistent with work on other rare-earth ethyl sulfates like europium ethyl sulfate. researchgate.net
Table 2: Crystal Field Parameters for this compound
| Parameter | Approximate Value (cm⁻¹) | Reference |
|---|---|---|
| V₂⁰ | 125 | researchgate.netresearchgate.net |
| V₄⁰ | -26 | researchgate.netresearchgate.net |
| V₆⁰ | -31 | researchgate.netresearchgate.net |
This interactive table presents the empirically fitted crystal field parameters for the Dy³⁺ ion in the ethyl sulfate lattice, quantifying the interaction between the ion and its ligand environment.
Table of Mentioned Chemical Compounds
| Compound Name | Formula |
|---|---|
| This compound | Dy(C₂H₅SO₄)₃·9H₂O |
| Yttrium Ethyl Sulfate | Y(C₂H₅SO₄)₃·9H₂O |
Mössbauer Spectroscopy for Electronic Shielding Parameters
Mössbauer spectroscopy serves as a powerful tool for investigating the hyperfine interactions within this compound, providing detailed insights into the electronic shielding of the dysprosium ion. Specifically, the Mössbauer effect of the 26-keV gamma transition in Dysprosium-161 (¹⁶¹Dy) has been utilized to study these interactions in single crystals of this compound at cryogenic temperatures, such as 4.2°K. aps.orgresearchgate.net
Research in this area has successfully resolved the paramagnetic hyperfine spectra, which is facilitated by the long electronic relaxation times (greater than 10⁻¹⁰ sec) characteristic of the material under these conditions. aps.org The analysis of these spectra allows for a detailed characterization of the internal magnetic fields and electric field gradients experienced by the dysprosium nucleus.
Detailed Research Findings
Studies employing Mössbauer spectroscopy on single crystals of this compound have revealed a significant magnetic hyperfine interaction. aps.org The dysprosium nuclei are subject to a magnetic hyperfine interaction (g₀βₙHₑff) of -446 ± 12 Mc/sec, with the effective magnetic field (Hₑff) oriented parallel to the c-axis of the crystal. aps.orgresearchgate.net The observed Mössbauer patterns, both parallel and perpendicular to the c-axis, are interpreted based on the symmetry of the hyperfine interaction arising from the ground Kramers doublet of the Dy³⁺ ion. aps.org
A key aspect of these investigations is the determination of the electric quadrupole interaction. In many rare-earth ions, the dominant contribution to the electric field gradient (EFG) comes from the 4f electrons. However, for the ground doublet of the dysprosium ion in this compound, this 4f contribution is notably small. aps.org This unique characteristic allows for a more direct measurement of the lattice contribution to the EFG.
From the measurement of the lattice-derived EFG, it was possible to determine the ratio of the lattice Sternheimer factor (γ∞) to the shielding factor of the 4f electrons from the crystalline field (σ₂). This ratio was found to be 262. aps.org The Sternheimer factor accounts for the polarization of the core electron shells by the crystal field potential, while the shielding factor quantifies the reduction of the crystal field potential at the location of the 4f electrons due to the outer electron shells.
The resolution of the paramagnetic hyperfine structure in the Mössbauer spectra is a direct consequence of the electronic relaxation rates being slow compared to the nuclear Larmor precession frequency at low temperatures. aps.org As the temperature increases, these relaxation rates also increase, leading to a collapse of the hyperfine structure. aps.org
The experimental data obtained from Mössbauer spectroscopy of this compound are summarized in the table below.
| Parameter | Value | Reference |
| Investigated Isotope | ¹⁶¹Dy | aps.orgresearchgate.net |
| Gamma Transition Energy | 26-keV | aps.org |
| Experimental Temperature | 4.2°K | aps.orgresearchgate.net |
| Magnetic Hyperfine Interaction (g₀βₙHₑff) | -446 ± 12 Mc/sec | aps.orgresearchgate.net |
| Orientation of Effective Magnetic Field (Hₑff) | Parallel to crystal c-axis | aps.org |
| Electronic Relaxation Time | > 10⁻¹⁰ sec | aps.org |
| Ratio of Lattice Sternheimer Factor to 4f Shielding Factor (γ∞/σ₂) | 262 | aps.org |
Theoretical Frameworks and Computational Modeling
Crystalline Field Theory Applications and Refinements
Crystalline Field Theory (CFT) has been fundamental in explaining the magnetic and optical properties of dysprosium ethyl sulfate (B86663). The theory treats the influence of the surrounding lattice on the Dy³⁺ ion as a static crystalline electric field, which splits the ground multiplet of the free ion. In dysprosium ethyl sulfate, the ground multiplet of the Dy³⁺ ion (⁶H₁₅/₂) is split by the C₃h symmetry crystal field into eight distinct, time-conjugated Kramers doublets. jps.or.jp
Early applications of CFT, notably by Elliott and Stevens, were applied to the optical absorption spectrum of the material. jps.or.jp These analyses allowed for the computation of all wave functions and energy splittings within the ground multiplet. jps.or.jp The lowest-lying doublet is a mixture of states |J, m_J⟩ = |±9/2⟩, |∓3/2⟩, and |∓15/2⟩, resulting in highly anisotropic g-values of g_|| = 10.8 and g_⊥ = 0. jps.or.jproyalsocietypublishing.org The first excited state is located at an energy of approximately 16.0 cm⁻¹ (23.1 K) above the ground state. jps.or.jproyalsocietypublishing.org This significant energy gap and the extreme g-factor anisotropy are crucial features derived from CFT that dictate the material's low-temperature magnetic behavior. royalsocietypublishing.orgresearchgate.net
Further refinements involved fitting the four non-zero crystalline field parameters (V₂₀, V₄₀, V₆₀, and V₆₆) to experimentally known energy level splittings and g-values at various temperatures, such as 4.2 K and 58 K. researchgate.net One study found values of V₂₀ ≈ 125 cm⁻¹, V₄₀ ≈ -26 cm⁻¹, V₆₀ ≈ -31 cm⁻¹, and V₆₆ ≈ 490 cm⁻¹, noting a slight temperature dependence. researchgate.net These empirically fitted parameters were reported to be in serious disagreement with those obtained through the extrapolation procedures of Elliott and Stevens, highlighting a particular challenge in the theoretical treatment. Specifically, the V₂₀ parameter was found to be extraordinarily large, a finding consistent with earlier work on europium ethyl sulfate. researchgate.net
CFT is also essential for understanding spin-lattice relaxation phenomena. It predicts that the "direct" one-phonon relaxation process should be significant at low temperatures. jps.or.jp The theory further shows that the relaxation time for this process is strongly dependent on the angle between the applied magnetic field and the crystal's symmetry axis, a prediction that has been experimentally confirmed. jps.or.jproyalsocietypublishing.org
Table 1: Crystalline Field Parameters for Dy³⁺ in this compound
| Parameter | Fitted Value (cm⁻¹) |
|---|---|
| V₂₀ | ~125 |
| V₄₀ | ~-26 |
| V₆₀ | ~-31 |
| V₆₆ | ~490 |
Data sourced from a study fitting parameters at 4.2 K and 58 K. researchgate.net
Ising Model Approximations and Extensions
This compound is widely regarded as a near-ideal physical realization of a classical Ising model. royalsocietypublishing.orgroyalsocietypublishing.orgroyalsocietypublishing.orgscielo.br This approximation is a direct consequence of the electronic structure dictated by the crystalline field, which results in a ground state doublet with highly anisotropic g-factors: g_|| ≈ 10.8 and g_⊥ = 0. royalsocietypublishing.orgroyalsocietypublishing.org This extreme anisotropy means the magnetic moments, or spins, are constrained to point only "up" or "down" along the hexagonal c-axis of the crystal, which is the defining characteristic of an Ising system. scielo.br
The applicability of the Ising model is particularly relevant at very low temperatures (~0.1 K), where the thermal energy is much smaller than the energy gap to the first excited state (~23 K). royalsocietypublishing.orgresearchgate.net Under these conditions, the magnetic properties are dominated by the interactions between these Ising-like spins. royalsocietypublishing.org The primary interaction between the Dy³⁺ ions is the magnetic dipole-dipole force, with other interactions being demonstrably small. royalsocietypublishing.orgroyalsocietypublishing.org The system's ferromagnetism, which occurs below a Curie temperature of 0.13 K, is almost entirely attributable to these dipolar interactions. royalsocietypublishing.org
Theoretical calculations of magnetic and thermal properties, such as magnetic susceptibility and specific heat, show excellent agreement with experimental measurements when using the Ising model framework. royalsocietypublishing.orgjps.or.jp Various theoretical approaches have been compared with experimental data, including:
Mean Field Model: A simple approximation. jps.or.jpscielo.br
Ising Chain Models: These models account for interactions with nearest neighbors (and sometimes next-nearest neighbors) exactly, treating interactions with more distant neighbors as a molecular field. jps.or.jp
Oguchi Cluster Expansion Method: A more refined theoretical approach. scielo.brscielo.br
Comparisons between these models and experimental results for entropy and magnetic susceptibility demonstrate that even simple Ising-based approximations provide a good description of the system's behavior, often with no adjustable constants. scielo.brjps.or.jpscielo.br The success of the Ising model approximation makes this compound a valuable model system for studying phenomena like domain formation and relaxation effects in systems with strong, long-range dipolar interactions. royalsocietypublishing.org
Molecular Field Theory in Predicting Magnetic Behavior
Molecular Field Theory (MFT), also known as mean-field theory, provides a foundational, albeit approximate, method for understanding the cooperative magnetic behavior in this compound. jps.or.jpscielo.br In this framework, the complex web of interactions between a given magnetic ion and all its neighbors is replaced by an average or "molecular" field. This effective field is assumed to be proportional to the total magnetization of the material.
For this compound, MFT has been used to model its magnetic susceptibility. jps.or.jp When plotting the inverse magnetic susceptibility (1/χ) against temperature (T), the theory predicts a linear relationship according to the Curie-Weiss law. jps.or.jp However, comparisons with experimental data reveal that while the molecular field model captures the basic ferromagnetic tendency, it is quantitatively less accurate than more sophisticated models. jps.or.jpscielo.br
Specifically, experimental data for this compound has been compared against several theoretical curves, including:
A simple molecular field model. jps.or.jp
The Van Vleck expansion of the interaction Hamiltonian. jps.or.jp
Ising models that treat nearest-neighbor and next-nearest-neighbor interactions exactly and other neighbors via a molecular field. jps.or.jp
These comparisons show that the molecular field model is the first in a hierarchy of approximations. jps.or.jp While it correctly predicts ferromagnetism, its predictions deviate from experimental results, especially as the temperature approaches the critical point. jps.or.jpscielo.br More refined theories, such as those explicitly incorporating the Ising nature of the spins and short-range order, provide a significantly better fit to the observed magnetic and thermal properties. scielo.brscielo.br
Quantum Mechanical Calculations for Electronic Structure and Anisotropy
Modern quantum mechanical calculations, such as ab initio and Density Functional Theory (DFT) methods, provide powerful tools for understanding the electronic structure and magnetic anisotropy of lanthanide compounds from first principles. While much of the recent literature focuses on single-molecule magnets, the principles are directly applicable to classic coordination compounds like this compound.
Ab initio calculations, such as the Complete Active Space Self-Consistent Field (CASSCF) method, are used to determine the electronic structure by considering all f electrons in the active space. chinesechemsoc.orgungur.org These calculations are followed by treating the spin-orbit coupling, which is a dominant interaction in lanthanides, to obtain the final energy levels, g-tensors, and magnetic axes. chinesechemsoc.orgungur.org For dysprosium(III) complexes, these calculations can predict the nature of the ground state and the orientation of the magnetic anisotropy axis with high accuracy, which is crucial for understanding why systems like this compound exhibit strong Ising-type anisotropy. nih.govsemanticscholar.org The calculations confirm that for a Dy³⁺ ion, which has an oblate electron density distribution, a crystal field that provides strong axiality is required to maximize magnetic anisotropy. researchgate.net
DFT calculations have also been employed, particularly to determine the most probable locations of implanted particles (like muons in μSR experiments) and the resulting internal magnetic field distributions in Dy-based Ising systems. aps.org Such calculations are essential for correctly interpreting experimental data on spin dynamics. aps.org
Modeling of Spin-Lattice and Spin-Spin Interactions
The magnetic relaxation and ordering in this compound are governed by spin-lattice and spin-spin interactions, which have been extensively modeled.
Spin-Lattice Interactions: Spin-lattice relaxation describes the process by which the spin system returns to thermal equilibrium with the crystal lattice. In this compound, two primary mechanisms are dominant, depending on the temperature. jps.or.jp
Direct (One-Phonon) Process: At low temperatures, a spin flips by absorbing or emitting a single phonon of energy equal to the Zeeman splitting. The relaxation time (T₁) for this process is modeled to be inversely proportional to temperature (T₁ ∝ T⁻¹) and strongly dependent on the magnetic field strength (H) and its orientation (θ) relative to the crystal axis. jps.or.jproyalsocietypublishing.org For a Kramers salt like this compound, the relaxation time is expected to vary as T₁ ∝ H⁻⁴T⁻¹. royalsocietypublishing.orgresearchgate.net The modeling also predicts an enormous anisotropy, with the relaxation rate varying as sin⁻²θ cos⁻²θ, making it most efficient at an angle of θ = π/4. jps.or.jproyalsocietypublishing.org
Resonance (Two-Phonon) Process: At higher temperatures, typically in the liquid helium range, a resonance process dominates. jps.or.jproyalsocietypublishing.org This involves the absorption and emission of two phonons, where the energy difference corresponds to the crystal field splitting (Δ) between the ground state and the first excited state. This leads to a relaxation time that varies exponentially with temperature (T₁ ∝ exp(Δ/kT)). jps.or.jproyalsocietypublishing.org Experimental measurements have confirmed this exponential dependence when the magnetic field is parallel to the crystal axis. jps.or.jp
Spin-Spin Interactions: Spin-spin interactions are the magnetic forces between the individual Dy³⁺ ions. In this compound, these interactions are overwhelmingly dipolar in nature. royalsocietypublishing.orgcapes.gov.br This is a key feature that, combined with the Ising anisotropy, makes the material an excellent model system. royalsocietypublishing.orgscite.ai The strength of these interactions leads to a ferromagnetic phase transition at a Curie temperature of 0.13 K. royalsocietypublishing.org Paramagnetic resonance measurements have confirmed that the nearest-neighbor interaction is dipolar. capes.gov.braps.org However, despite the absence of significant non-diagonal terms in the spin-spin interactions (which would be expected to facilitate spin flips), surprisingly short spin-reversal relaxation times on the order of tens of microseconds have been observed below the Curie point. royalsocietypublishing.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Europium ethyl sulfate |
| Cerium ethyl sulfate |
| Holmium ethyl sulfate |
Synthesis Methodologies and Purity Assessment for Academic Research
Historical Fractional Crystallization Techniques for Rare Earth Ethyl Sulfates
Prior to the advent of ion-exchange chromatography in the mid-20th century, fractional crystallization was the primary and most laborious method for the separation of individual rare earth elements. rsc.orgacs.org This technique exploits small differences in the solubilities of the salts of adjacent lanthanides. For the separation of rare earths, various salts were employed, with bromates and double magnesium nitrates being particularly effective and popularized by the "James Method," developed by Charles James in the early 1900s. acs.org
Ethyl sulfates were also recognized as useful salts for this separation process. The general procedure involved the systematic and repeated crystallization of a solution containing a mixture of rare earth ethyl sulfates. The crystals and the remaining mother liquor would be separated, and this process would be repeated numerous times. Due to the slight differences in solubility, the less soluble rare earth ethyl sulfates would be concentrated in the crystalline fractions, while the more soluble ones would remain in the mother liquor. This painstaking process required a large number of recrystallization steps to obtain a product with high purity. acs.org The progress of the separation was often monitored by spectroscopic analysis of the resulting fractions. rsc.org
Modern Preparative Routes for High-Purity Dysprosium Ethyl Sulfate (B86663)
Modern research, particularly in fields like single-molecule magnets and quantum computing, demands high-purity, and often single-crystal, samples of dysprosium ethyl sulfate. Current synthetic routes have largely moved away from fractional crystallization in favor of methods that offer greater efficiency and purity.
A common laboratory-scale synthesis of high-purity this compound, often in its hydrated form, this compound enneahydrate [Dy(C₂H₅SO₄)₃·9H₂O], involves the reaction of high-purity dysprosium oxide (Dy₂O₃) with a stoichiometric amount of ethyl sulfuric acid. The resulting solution is then carefully evaporated to promote the growth of single crystals.
The synthesis can be summarized in the following steps:
Preparation of Ethyl Sulfuric Acid: This is typically prepared by reacting ethanol with sulfuric acid.
Reaction with Dysprosium Oxide: High-purity dysprosium oxide is dissolved in the prepared ethyl sulfuric acid solution.
Crystallization: The resulting this compound solution is subjected to slow evaporation to encourage the formation of large, well-defined single crystals. The growth of paramagnetic crystals like this compound can sometimes be influenced by the application of strong magnetic fields to control nucleation and crystal size. mdpi.com
Purity assessment of the final product is critical and is typically performed using techniques such as X-ray diffraction to confirm the crystal structure and inductively coupled plasma mass spectrometry (ICP-MS) to determine the concentration of any trace metal impurities.
Strategies for Isotopic Enrichment and Dilution Studies in Research
For many advanced studies, particularly those investigating the magnetic properties of this compound at a quantum level, controlling the isotopic composition of dysprosium is crucial. Naturally occurring dysprosium is a mixture of seven stable isotopes, some of which possess a nuclear spin that can interfere with or be the subject of certain magnetic resonance experiments.
Isotopic Enrichment:
Isotopic enrichment is the process of increasing the abundance of a specific isotope of an element. For dysprosium, this is particularly relevant for studies of single-molecule magnets. The magnetic properties of dysprosium complexes can be significantly influenced by the presence of nuclear spins. rsc.org
¹⁶⁴Dy Enrichment: The isotope ¹⁶⁴Dy has a nuclear spin of I=0. Enriching this compound with ¹⁶⁴Dy is a common strategy to eliminate the effects of nuclear spin, thereby simplifying the analysis of the electronic spin dynamics. rsc.org
¹⁶¹Dy and ¹⁶³Dy Enrichment: Conversely, the isotopes ¹⁶¹Dy and ¹⁶³Dy have non-zero nuclear spins. Enriching a sample with these isotopes allows for the detailed study of hyperfine interactions, which are the interactions between the electronic and nuclear spins.
The general approach for preparing isotopically enriched this compound involves starting with an isotopically enriched sample of dysprosium oxide, which is then used in the synthesis route described in section 6.2.
Magnetic Dilution Studies:
In addition to isotopic enrichment, magnetic dilution is a widely used technique in the study of the magnetic properties of dysprosium compounds. This involves substituting the majority of the paramagnetic Dy³⁺ ions in the crystal lattice with diamagnetic Y³⁺ ions. Yttrium is chosen because it is chemically similar to dysprosium and has a similar ionic radius, which allows it to substitute into the crystal lattice without significantly altering the structure. This technique allows researchers to study the magnetic properties of individual, isolated dysprosium ions, free from the magnetic interactions with neighboring dysprosium ions. Paramagnetic resonance measurements on dysprosium in yttrium ethyl sulfate have been performed to investigate these properties. aps.org
Isotope Dilution Analysis:
Isotope dilution mass spectrometry (IDMS), particularly using multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS), is a powerful analytical technique for the precise and accurate quantification of elemental concentrations. oregonstate.edursc.orgfrontiersin.org In the context of this compound research, this could be employed for:
Purity Assessment: Accurately determining the concentration of trace impurities in a synthesized sample.
Stoichiometry Determination: Precisely verifying the elemental composition of the this compound crystals.
The method involves adding a known amount of an isotopically enriched standard (a "spike") of dysprosium to the sample. By measuring the change in the isotopic ratios of dysprosium in the mixture, the initial concentration of dysprosium in the sample can be determined with high accuracy. rsc.org
Comparative Studies and Generalizations Within Lanthanide Chemistry
Dysprosium Ethyl Sulfate (B86663) in the Context of Other Rare Earth Ethyl Sulfates
The series of hydrated rare earth ethyl sulfates, with the general formula Ln(H₂O)₉₃, has been a subject of intense investigation for decades, providing a consistent structural framework to study the properties of lanthanide ions. ias.ac.in Within this series, dysprosium ethyl sulfate (DyES) presents particularly interesting magnetic properties that serve as a benchmark for comparison.
Studies on the electron paramagnetic resonance (EPR) spectra of interacting pairs of Dy³⁺, Tb³⁺, and Ho³⁺ ions in ethyl sulfates have been conducted to determine the nature and magnitude of their interactions. cdnsciencepub.comcdnsciencepub.com These interactions are found to be predominantly dipolar, with only small deviations, a consequence of the large separation of about 7.1 Å between nearest-neighbor ions which renders superexchange negligible. cdnsciencepub.com
A key feature of DyES is its extreme magnetic anisotropy at low temperatures, characterized by spectroscopic splitting factors g∥ ≈ 10.8 and g⊥ ≈ 0. scite.airoyalsocietypublishing.org This makes the compound an almost ideal representation of an Ising model, where the magnetic moments are constrained to point along a single axis. royalsocietypublishing.orgroyalsocietypublishing.org This contrasts with other lanthanide ethyl sulfates. For instance, terbium ethyl sulfate (TbES) also exhibits significant anisotropy and ferromagnetic interactions, but with different parameters. publish.csiro.au While the magnetic moment for Dy³⁺ in the ethyl sulfate is 5.4 µB, a preliminary estimate for the Curie temperature of TbES can be derived by comparing the g-values, suggesting a value around 360 mK compared to the 130 mK for DyES. publish.csiro.au
The crystal field parameters also vary across the lanthanide ethyl sulfate series. A study of europium ethyl sulfate revealed four parameters that could successfully model the lattice-induced splittings in its energy levels, and these parameters were compared to those of other rare earth ethyl sulfates. tandfonline.com Similarly, detailed analyses of erbium and thulium ethyl sulfates have allowed for the optimization of their crystal field parameters, which are then discussed within the broader context of the entire series. ias.ac.in These comparative studies highlight how the number of 4f electrons and the specific electronic configuration of each lanthanide ion dictates its unique magnetic and spectroscopic behavior within the same crystalline environment.
Table 1: Comparative Properties of Select Rare Earth Ethyl Sulfates
| Compound | Lanthanide Ion | g∥ (parallel g-factor) | g⊥ (perpendicular g-factor) | Key Feature/Reference |
|---|---|---|---|---|
| This compound | Dy³⁺ | ~10.8 | ~0 | Approximates an Ising model due to extreme anisotropy. scite.airoyalsocietypublishing.org |
| Terbium Ethyl Sulfate | Tb³⁺ | ~8.86 (effective) | - | Shows ferromagnetic interactions similar to DyES. publish.csiro.au |
| Cerium Ethyl Sulfate | Ce³⁺ | 0.995 (ground state) | 2.185 (ground state) | Features a closely spaced excited doublet with different g-values. nih.gov |
| Erbium Ethyl Sulfate | Er³⁺ | ~1.47 | ~8.86 | Crystal field parameters have been optimized and compared across the series. ias.ac.in |
Ligand Field Analysis Across Different Dysprosium(III) Coordination Complexes
The properties of a lanthanide ion are profoundly influenced by the local electrostatic environment, known as the ligand field or crystal field, created by the surrounding coordinating atoms. Ligand field analysis is therefore a critical tool for understanding and predicting the behavior of dysprosium(III) complexes.
For this compound, the Dy³⁺ ion is subject to a crystal field of primarily C₃h symmetry. wiley.com Analysis of its magnetic and thermal properties has allowed for the determination of its crystal field parameters. One study fitted four parameters (V₂⁰, V₄⁰, V⁶⁰, and V₆⁶) to known energy level splittings and g-values, finding values of approximately 125 cm⁻¹, -26 cm⁻¹, -31 cm⁻¹, and 490 cm⁻¹ respectively. researchgate.net Notably, the V₂⁰ parameter was found to be unusually large, a finding consistent with work on europium ethyl sulfate but in disagreement with earlier theoretical extrapolations. researchgate.net
Comparing DyES to other Dy(III) coordination complexes reveals how sensitive the magnetic properties are to the ligand environment. For example, in a series of three related Dy₂ dimers with tripodal ligands, small variations in the ligand donors led to significant changes in magnetic coupling, switching from antiparallel to parallel, and impacting the slow relaxation of magnetization characteristic of Single-Molecule Magnet (SMM) behavior. acs.org In another study, modifying the μ-O bridging ligands in Dy₂ complexes improved the crystal field symmetry from Cₛ to D₄d, which was identified as the main factor for enhanced SMM properties. mdpi.com
The Judd-Ofelt theory is another powerful method used in ligand field analysis, particularly for interpreting optical absorption and emission spectra. researchgate.netmdpi.com This theory uses a set of three intensity parameters (Ω₂, Ω₄, Ω₆) to quantify the relationship between the ligand environment and the probabilities of electronic transitions. mdpi.comcolostate.edu The Ω₂ parameter is especially sensitive to the asymmetry of the coordination environment and the degree of covalency between the Dy³⁺ ion and the ligands. researchgate.netmdpi.com By analyzing these parameters across different complexes, such as dysprosium-doped borogermanate or lithium borosilicate glasses, researchers can correlate changes in the ligand field with observed optical properties. researchgate.netmdpi.com These analyses underscore that subtle tuning of the coordination sphere around the Dy³⁺ ion can have a dramatic effect on its ground state, anisotropy, and potential applications. acs.orgresearchgate.net
Table 2: Example Crystal Field Parameters for Different Dy(III) Systems
| Compound/System | Symmetry | Parameter | Value (cm⁻¹) | Reference |
|---|---|---|---|---|
| This compound | C₃h | V₂⁰ | ~125 | researchgate.net |
| V₄⁰ | ~-26 | |||
| V⁶⁰ | ~-31 | |||
| V⁶⁶ | ~490 | |||
| A Dy(III) complex ground state | - | B₀² | -2.4 | researchgate.net |
| B₀⁴ | 2.9 x 10⁻³ |
Emerging Research Directions and Potential Advanced Material Applications
Dysprosium Ethyl Sulfate (B86663) as a Prototype for Single-Molecule Magnets (SMMs)
Dysprosium ethyl sulfate, often abbreviated as DyEtS, is a historically significant compound in the field of molecular magnetism. jps.or.jp Early studies on its magnetic behavior, particularly its transition to a ferromagnetic state at approximately 0.13 K, identified it as a system where the magnetic properties are almost entirely dictated by long-range magnetic dipole interactions rather than exchange interactions. jps.or.jproyalsocietypublishing.orgscite.ai Its crystal structure features Dy³⁺ ions in a site of D₃ₕ symmetry, leading to a highly anisotropic electronic ground state. royalsocietypublishing.org Specifically, the spectroscopic splitting factors were determined to be g∥ ≈ 10.8 and g⊥ ≈ 0, meaning the magnetic moment is strongly confined to the crystallographic c-axis. royalsocietypublishing.orgroyalsocietypublishing.org This extreme anisotropy makes this compound a near-perfect realization of the Ising model, a fundamental theoretical framework in magnetism. royalsocietypublishing.orgroyalsocietypublishing.org
This compound's well-characterized Ising-type behavior and strong magnetic anisotropy have established it as an important prototype for the design and understanding of single-molecule magnets (SMMs). semanticscholar.org SMMs are individual molecules that can function as tiny magnets, exhibiting slow magnetic relaxation and magnetic hysteresis, which are crucial for potential applications in high-density data storage and molecular spintronics. chinesechemsoc.orgnih.gov The principles learned from early f-element compounds like DyEtS have guided the development of modern, high-performance SMMs, which are now dominated by lanthanide ions, especially dysprosium. chinesechemsoc.orgnih.gov
The primary lesson from this compound for SMM design is the critical importance of maximizing magnetic anisotropy. royalsocietypublishing.org For dysprosium(III), which has an oblate (flattened) 4f electron density distribution, a strong axial crystal field is required to stabilize the ground state with maximum magnetic moment orientation (m_J = ±15/2) and create a large energy barrier for magnetization reversal. chinesechemsoc.orgnih.gov
Modern design strategies for dysprosium-based SMMs are built upon this principle, focusing on controlling the coordination environment of the Dy³⁺ ion:
Ligand Field Engineering: The choice of ligands is paramount. Strongly donating axial ligands and weakly interacting equatorial ligands generate the required axial crystal field. chinesechemsoc.orgnih.gov This has been demonstrated in dysprosium metallocene complexes, where sandwiching the Dy³⁺ ion between two cyclopentadienyl-type ligands creates a highly axial environment, leading to record-breaking SMM performance. nih.govresearchgate.net
Symmetry Control: While a highly symmetric axial field is ideal, even low-symmetry complexes can exhibit strong anisotropy. nih.gov Simple electrostatic models can predict the orientation of the magnetic anisotropy axis based on the charge distribution of the coordinating atoms, providing a powerful tool for rational design without requiring high symmetry. nih.gov
Covalency and Donor Atom Identity: Introducing a degree of covalent character in the axial ligand-metal bond can strengthen the crystal field and improve SMM properties. chinesechemsoc.orgnih.gov Studies comparing nitrogen and carbon donor atoms have shown that the identity of the donor atom is a tunable parameter that significantly influences slow magnetic relaxation.
The following table summarizes key design principles derived from foundational systems and applied to modern SMMs.
| Design Principle | Objective | Example Application |
| Maximize Axial Crystal Field | Stabilize high m_J states (e.g., ±15/2 for Dy³⁺) to create a large anisotropy barrier. | Using bulky cyclopentadienyl (B1206354) ligands to create linear [Cp-Dy-Cp]⁺ metallocenium cations. nih.govresearchgate.net |
| Control Coordination Number & Geometry | Enforce a low coordination number (e.g., 2 or 5) with a specific geometry (e.g., linear, square-pyramidal) that promotes axiality. chinesechemsoc.org | Synthesis of square-pyramidal Dy-SMMs where apical ligands tune the energy barrier. chinesechemsoc.orgnih.gov |
| Minimize Transverse Anisotropy | Reduce quantum tunneling of magnetization (QTM), which provides a fast relaxation pathway that bypasses the energy barrier. | Creating a ligand field with minimal equatorial interactions. |
| Suppress Detrimental Vibrations | Reduce spin-phonon coupling, which facilitates magnetic relaxation through vibrational modes of the molecule. chinesechemsoc.org | Encapsulating the Dy³⁺ ion within a fullerene cage to shield it from environmental noise. |
Magnetic bistability, the ability of a magnet to exist in one of two stable magnetic states, is the basis for memory applications. In SMMs, this is governed by an energy barrier (U_eff) that separates the "spin-up" and "spin-down" states. The blocking temperature (T_B) is the temperature below which the relaxation of the magnetization becomes slow enough to observe magnetic hysteresis.
This compound was one of the first systems where the phenomena underlying bistability were studied in detail at a microscopic level. Experiments below its 0.13 K Curie temperature revealed the formation of long, thin ferromagnetic domains. royalsocietypublishing.orgscite.ai Measurements of magnetic relaxation showed effects arising from both the movement of these domain walls and the reversal of individual spins. royalsocietypublishing.org These early studies provided a tangible system to test theoretical models of spin dynamics and relaxation in a highly anisotropic, dipolar-coupled system. aps.org
The insights gained have been instrumental in the quest for SMMs with higher blocking temperatures. Key factors influencing T_B and U_eff that can be traced back to principles observed in DyEtS include:
The Anisotropy Barrier (U_eff): A larger U_eff, created by a strong axial crystal field, is a primary requirement for a high T_B. chinesechemsoc.orgnih.gov Dysprosium metallocenes have achieved enormous barriers (over 1800 K) and blocking temperatures up to 80 K by perfecting the axial ligand field. nih.gov
Quantum Tunneling of Magnetization (QTM): Even with a large barrier, magnetization can reverse via QTM, a process that is particularly efficient at zero magnetic field. Suppressing QTM, for instance through weak magnetic exchange interactions in dinuclear complexes, is crucial for observing slow relaxation and open hysteresis loops.
Spin-Phonon Coupling: At higher temperatures, relaxation is dominated by the interaction of the spin system with lattice vibrations (phonons). Understanding and designing molecules to minimize the coupling to specific vibrational modes that are effective at promoting relaxation is a key area of current research. chinesechemsoc.org
The table below shows a comparison of properties for the classic DyEtS and a state-of-the-art Dysprosium SMM, illustrating the progress in the field.
| Property | This compound (DyEtS) | [Dy(CpiPr5)(Cp*)]⁺ SMM |
| Magnetic Ordering | Ferromagnetic (bulk) | Single-Molecule Magnet |
| Transition/Blocking Temp. | T_C ≈ 0.13 K royalsocietypublishing.orgscite.ai | T_B = 80 K researchgate.net |
| Anisotropy Axis | Along crystallographic c-axis royalsocietypublishing.org | Along Cp-Dy-Cp axis researchgate.net |
| Dominant Interaction | Magnetic dipole-dipole jps.or.jproyalsocietypublishing.org | Crystal Field / Spin-Orbit Coupling |
| Relaxation Barrier (U_eff) | Not applicable (bulk magnet) | > 1500 cm⁻¹ |
Contributions to Quantum Information Science and Molecular Spin Qudits
The unique properties of the dysprosium ion, first explored in simple compounds like DyEtS, are now being leveraged in the field of quantum information science (QIS). anl.govarxiv.org Molecular magnets are being investigated as potential quantum bits (qubits) or multi-level qudits (d > 2), the fundamental units of quantum computers. osti.govannualreviews.org
Dysprosium is a particularly attractive candidate for encoding qudits due to the hyperfine interaction between the electron spin and the nuclear spin of certain isotopes. wiley.comrsc.org Natural dysprosium includes isotopes with a nuclear spin I = 5/2 (¹⁶¹Dy and ¹⁶³Dy). rsc.org In a magnetic field, the ground Kramers doublet of the Dy³⁺ ion splits. The hyperfine interaction with the I = 5/2 nuclear spin further splits each of these electronic levels into 2I + 1 = 6 nuclear sublevels. wiley.comrsc.org This rich level structure can be used to encode a qudit with a dimension d = 6. wiley.com
The key advantages of using molecular spin qudits include:
Increased Hilbert Space: A single qudit can store more information than a qubit, potentially reducing the number of units needed for complex quantum algorithms. rsc.orggefes-rsef.org
Chemical Tunability: Synthetic chemistry allows for the precise engineering of molecules to optimize their quantum properties. wiley.com
Long Coherence Times: The nuclear spin states are relatively well-isolated from environmental noise, leading to longer coherence times, a critical requirement for performing quantum operations. rsc.org
While DyEtS itself is not the specific molecule used in these quantum devices, its role as a benchmark for understanding Dy³⁺ anisotropy is foundational. The ability to create a well-defined, highly anisotropic ground state—a property exemplified by DyEtS—is a prerequisite for isolating a clean two-level electronic system (Kramers doublet) that can then be coupled to the nuclear spin states. rsc.org Modern research focuses on incorporating specific dysprosium isotopes into sophisticated molecular architectures, such as double-decker phthalocyanine (B1677752) complexes, to realize and manipulate these molecular qudits. wiley.comrsc.org
Advanced Spectroscopic Probes for Molecular Magnetism (e.g., Pseudocontact Shift Agents)
The detailed characterization of this compound's magnetic properties relied heavily on various spectroscopic techniques. Early work used magnetic susceptibility and specific heat measurements to establish its magnetic behavior and energy level scheme. royalsocietypublishing.orgroyalsocietypublishing.orgscite.ai Far-infrared spectroscopy was used to directly observe transitions between the Stark-split energy levels of the Dy³⁺ ion in the ethyl sulfate crystal lattice, providing precise data to evaluate crystal-field theory parameters. aps.org
More recent studies on related systems have employed ¹⁷O-NMR spectroscopy to investigate the coordination chemistry and water-exchange dynamics of lanthanide ions, including Dy³⁺, in ionic liquids containing ethyl sulfate anions. nih.govwayne.edursc.orgaip.org These studies reveal how the solvent environment affects the lanthanide coordination sphere, which in turn dictates the magnetic properties. rsc.orgaip.org
The large and highly anisotropic magnetic susceptibility of dysprosium complexes, a feature so prominent in DyEtS, is now being exploited in a different spectroscopic context: as pseudocontact shift (PCS) agents for NMR spectroscopy. A highly anisotropic paramagnetic center, like Dy³⁺, induces large shifts in the NMR signals of nearby nuclei. These shifts are dependent on the distance and angle of the nucleus relative to the metal's magnetic susceptibility tensor. By measuring these shifts, one can obtain long-range structural information in biomolecules like proteins. Designing dysprosium complexes with maximum magnetic anisotropy—a goal informed by the fundamental principles of SMM design—directly leads to more powerful PCS agents.
Future Theoretical and Experimental Approaches to Unraveling Complex Interactions
The study of this compound has paralleled the evolution of theoretical models for magnetism. Early theoretical treatments successfully described its properties by modeling it as an Ising system with known, long-range dipolar interactions. jps.or.jproyalsocietypublishing.org Theories were developed specifically for DyEtS to explain its magnetic relaxation behavior based on spin-spin perturbations and time correlation functions. aps.org Quantum mechanical theories based on the molecular-field approximation were also applied to calculate its transition temperature and ordered state. aps.org
The future of this field lies in combining sophisticated experimental probes with advanced computational methods to unravel the complex interplay of factors that govern molecular magnetism.
Spin-Phonon Coupling: A major frontier is understanding and controlling the coupling between the molecular spin and its vibrational modes (phonons), as this is a primary driver of magnetic relaxation at higher temperatures. Future experimental work will involve inelastic neutron scattering and advanced spectroscopic techniques to map the vibrational modes that are most damaging to magnetic bistability. This will be paired with theoretical models that can predict these spin-phonon couplings, enabling the design of molecules with more rigid structures to achieve higher blocking temperatures.
Hybrid Quantum Systems: Experimentally, a growing area of interest is the integration of molecular magnets with other quantum systems. For instance, coupling molecular spin qudits to superconducting circuits or resonators provides a platform to manipulate and read out their quantum states, bridging the gap between molecular chemistry and quantum information processing. gefes-rsef.org
The journey from understanding the bulk ferromagnetism in a simple salt like this compound to engineering single molecules for quantum computation showcases the remarkable progress in molecular magnetism. The foundational principles revealed by DyEtS continue to guide the design of the next generation of advanced magnetic materials.
Q & A
Q. What experimental techniques are used to synthesize dysprosium ethyl sulfate, and how can purity be validated?
this compound is typically synthesized via controlled precipitation reactions involving dysprosium salts and ethyl sulfate precursors. Key steps include pH regulation and stoichiometric balancing to avoid byproducts. Purity validation requires X-ray diffraction (XRD) for crystallinity analysis, inductively coupled plasma mass spectrometry (ICP-MS) for elemental composition, and thermogravimetric analysis (TGA) to confirm hydration states . Replication requires strict control of reaction conditions (e.g., temperature, solvent purity) to minimize impurities.
Q. How are magnetic susceptibility measurements conducted for this compound, and what do they reveal about its ground state?
Magnetic susceptibility is measured using a SQUID magnetometer across a temperature range (e.g., 1.3–300 K). This compound exhibits paramagnetic behavior due to Dy³⁺ ions, with deviations from Curie-Weiss law at low temperatures indicating crystal field effects. Data analysis involves fitting to the Curie-Weiss equation (χ = C/(T − θ)) to extract parameters like the Weiss constant (θ), which informs exchange interactions. Ground state identification relies on temperature-dependent χT product trends; constant values suggest a singlet ground state, while variations indicate multiplet splitting .
Q. What spectroscopic methods are effective for characterizing this compound’s electronic structure?
UV-Vis-NIR spectroscopy identifies f-f transitions of Dy³⁺ ions, while electron paramagnetic resonance (EPR) probes zero-field splitting in low-symmetry crystal fields. X-ray absorption spectroscopy (XAS) at dysprosium L-edges provides local coordination details. For methodological rigor, sample preparation must avoid moisture to prevent hydration artifacts .
Advanced Research Questions
Q. How can crystalline field parameters be determined for this compound, and what computational models support this analysis?
Crystalline field parameters are derived from spectroscopic and magnetic data using ligand field theory. Neutron scattering experiments (e.g., inelastic neutron scattering) directly measure crystal field excitations. Computational approaches like density functional theory (DFT) with spin-orbit coupling corrections model the splitting of Dy³⁺ energy levels. Discrepancies between experimental and theoretical values may arise from approximations in ligand charge distribution or neglect of dynamic Jahn-Teller effects .
Q. What experimental strategies resolve contradictions in magnetic susceptibility data for this compound under varying conditions?
Contradictions may stem from sample impurities, anisotropic crystal fields, or instrument calibration errors. To address these:
Q. How does this compound’s magnetic behavior compare to other rare-earth ethyl sulfates, and what methodological frameworks enable systematic comparisons?
Comparative studies require standardized protocols for synthesis, characterization, and measurement. For example:
- Use identical SQUID magnetometer settings (e.g., field strength, sweep rate) for all samples.
- Normalize data to per-ion susceptibility to account for stoichiometric differences. this compound’s stronger spin-orbit coupling compared to lighter lanthanides (e.g., neodymium) leads to larger magnetic anisotropies, observable via angle-resolved magnetometry .
Q. What advanced spectroscopic techniques can probe spin-lattice relaxation mechanisms in this compound?
Muon spin rotation (μSR) and nuclear magnetic resonance (NMR) at cryogenic temperatures quantify spin-lattice relaxation times. These methods require ultra-low-temperature setups (<2 K) and high-field magnets to isolate relaxation pathways. Data interpretation involves modeling phonon density of states and spin-phonon coupling coefficients .
Methodological Best Practices
- Data Validation : Replicate experiments across multiple batches and cross-check with complementary techniques (e.g., XRD + magnetic measurements) .
- Error Analysis : Quantify uncertainties in susceptibility measurements using error propagation models, and report confidence intervals for fitted parameters .
- Literature Benchmarking : Compare results with historical datasets (e.g., 1961 studies on this compound’s crystalline field parameters) to identify anomalies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
